1H-Indole, 3,3'-methylenebis[5-fluoro-
CAS No.: 215997-93-6
Cat. No.: VC0540506
Molecular Formula: C17H12F2N2
Molecular Weight: 282.29 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 215997-93-6 |
---|---|
Molecular Formula | C17H12F2N2 |
Molecular Weight | 282.29 g/mol |
IUPAC Name | 5-fluoro-3-[(5-fluoro-1H-indol-3-yl)methyl]-1H-indole |
Standard InChI | InChI=1S/C17H12F2N2/c18-12-1-3-16-14(6-12)10(8-20-16)5-11-9-21-17-4-2-13(19)7-15(11)17/h1-4,6-9,20-21H,5H2 |
Standard InChI Key | BEBUKYWOUXBVEE-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1F)C(=CN2)CC3=CNC4=C3C=C(C=C4)F |
Canonical SMILES | C1=CC2=C(C=C1F)C(=CN2)CC3=CNC4=C3C=C(C=C4)F |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
1H-Indole, 3,3'-methylenebis[5-fluoro- belongs to the diarylmethane family, characterized by two indole rings connected via a methylene bridge. The fluorine atoms at the 5-positions of both indole units introduce electronic and steric modifications that influence its reactivity and binding interactions . Crystallographic studies reveal that the compound adopts an orthorhombic crystal system (space group ) with a dihedral angle of 68.77° between the two indole planes, creating a bent geometry that enhances its potential for forming weak intermolecular interactions such as F⋯H bonds . This structural flexibility allows it to act as a versatile ligand in coordination chemistry, particularly in constructing metal-organic frameworks (MOFs) .
The compound’s IUPAC name, 3,3'-methylenebis(5-fluoro-1H-indole), underscores its symmetrical substitution pattern. Key identifiers include:
Synthesis and Optimization
Metal-Free Synthesis in Aqueous Media
A scalable method for synthesizing bisindolylmethanes (BIMs) like 1H-Indole, 3,3'-methylenebis[5-fluoro- employs a metal-free, environmentally benign approach using as a pre-catalyst in water . The reaction involves condensing 5-fluoroindole with formaldehyde under mild conditions (80°C, 8 hours), achieving yields exceeding 95% on a 100-gram scale . This method avoids toxic solvents and transition metals, aligning with green chemistry principles. The catalytic cycle likely involves Brønsted acid generation via hydrolysis of the pre-catalyst, facilitating electrophilic substitution at the indole’s 3-position .
Structural Analogues and Isomerism
Modifications to the indole scaffold have been explored to enhance biological activity. For instance, replacing the 5-fluoro substituent with methoxy or piperidinyl groups alters binding affinities and pharmacokinetic profiles . Isosteric replacements, such as substituting the methylene bridge with a carbonyl group, have also been investigated but often result in reduced efficacy due to decreased hydrophobicity .
Biological Activity and Mechanism
HIV-1 Fusion Inhibition
1H-Indole, 3,3'-methylenebis[5-fluoro- (referred to as 14g in some studies) inhibits HIV-1 entry by targeting the gp41 hydrophobic pocket, a critical region for viral fusion . Binding assays demonstrate a strong correlation () between hydrophobic pocket affinity () and cell-cell fusion inhibition (), with sub-µM activity observed for optimized derivatives . The compound’s extended structure mimics protein-protein interactions, disrupting the six-helix bundle formation required for viral entry . Serum proteins reduce its efficacy, necessitating dosage adjustments in vivo .
Applications in Materials Science
Ligand for Metal-Organic Frameworks (MOFs)
The compound’s two indole motifs provide multiple coordination sites for metal ions, enabling the construction of MOFs with tunable porosity and stability . Weak F⋯H interactions facilitate the formation of supramolecular architectures, which are promising for gas storage and catalysis . For example, coordination with Zn(II) or Cu(II) ions yields frameworks with high surface areas () .
Catalytic Uses
In asymmetric catalysis, chiral derivatives of 1H-Indole, 3,3'-methylenebis[5-fluoro- serve as ligands for enantioselective transformations. For instance, (R)- and (S)-enantiomers of 3-(piperidin-3-yl)-1H-indole derivatives exhibit distinct stereoselectivity in alkylation reactions (Table 1) .
Table 1: Enantioselectivity in Alkylation Reactions Using Chiral Indole Derivatives
Compound | Substrate | Yield (%) | Diastereomeric Ratio (dr) |
---|---|---|---|
(R)-10a | 1a | 74 | 47.6:52.4 |
(S)-11b | 1b | 79 | 48.3:51.7 |
(S)-11c | 1c | 91 | 48.1:51.9 |
Physicochemical Properties and Stability
Solubility and LogP
The compound’s logP (calculated) of 3.82 suggests moderate hydrophobicity, favoring membrane permeability but limiting aqueous solubility . Solubility enhancements are achievable via salt formation or nanoparticle formulation .
Thermal Stability
Thermogravimetric analysis (TGA) indicates decomposition above 250°C, making it suitable for high-temperature applications in materials science .
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